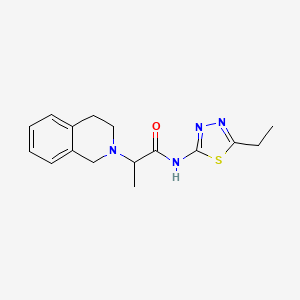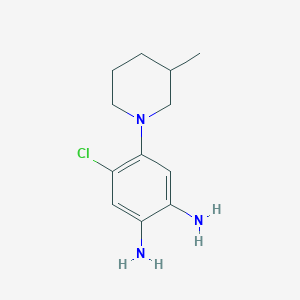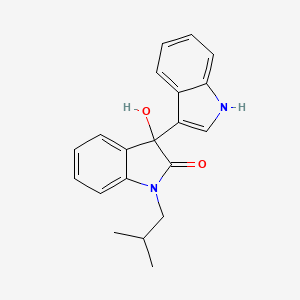
N-isobutyl-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-isobutyl-4-(1-piperidinylmethyl)benzamide, also known as IBP or NIBP, is a synthetic compound that belongs to the benzamide class of compounds. It was first synthesized in 1974 and has since been used in scientific research due to its unique properties. IBP is a potent inhibitor of dopamine transporters, which makes it a valuable tool for studying the role of dopamine in the brain.
Mécanisme D'action
N-isobutyl-4-(1-piperidinylmethyl)benzamide works by inhibiting the reuptake of dopamine from the synaptic cleft. Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for the termination of dopamine signaling. By inhibiting dopamine transporters, N-isobutyl-4-(1-piperidinylmethyl)benzamide increases the concentration of dopamine in the synaptic cleft, which can lead to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isobutyl-4-(1-piperidinylmethyl)benzamide are related to its inhibition of dopamine transporters. By increasing the concentration of dopamine in the synaptic cleft, N-isobutyl-4-(1-piperidinylmethyl)benzamide can lead to an increase in dopamine signaling, which can affect various physiological processes. Dopamine is involved in the regulation of movement, reward, motivation, and cognition, among other functions.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of dopamine transporters, which makes it a valuable tool for investigating the role of dopamine in the brain. However, there are also some limitations to using N-isobutyl-4-(1-piperidinylmethyl)benzamide in lab experiments. N-isobutyl-4-(1-piperidinylmethyl)benzamide is not very soluble in water, which can make it difficult to use in certain experimental protocols. Additionally, N-isobutyl-4-(1-piperidinylmethyl)benzamide has a relatively short half-life, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research involving N-isobutyl-4-(1-piperidinylmethyl)benzamide. One direction is to investigate the effects of N-isobutyl-4-(1-piperidinylmethyl)benzamide on other neurotransmitter systems in the brain. Another direction is to investigate the potential therapeutic applications of N-isobutyl-4-(1-piperidinylmethyl)benzamide, particularly in the treatment of disorders that involve dopamine dysfunction, such as Parkinson's disease and addiction. Additionally, further research is needed to optimize the synthesis and formulation of N-isobutyl-4-(1-piperidinylmethyl)benzamide for use in lab experiments.
Applications De Recherche Scientifique
N-isobutyl-4-(1-piperidinylmethyl)benzamide has been used in various scientific studies to investigate the role of dopamine in the brain. It has been found to be a potent inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine transporters, N-isobutyl-4-(1-piperidinylmethyl)benzamide increases the concentration of dopamine in the synaptic cleft, which can lead to an increase in dopamine signaling.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)12-18-17(20)16-8-6-15(7-9-16)13-19-10-4-3-5-11-19/h6-9,14H,3-5,10-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZJLFFTAIYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-methoxyethyl)thio]-2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434345.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4434349.png)
![8-(4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434358.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide](/img/structure/B4434364.png)

![N-cyclopentyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4434380.png)
![3-chloro-8-(4-morpholinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434382.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid](/img/structure/B4434386.png)

![7-butyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434403.png)